Journal Name:Journal of AOAC INTERNATIONAL
Journal ISSN:1060-3271
IF:2.028
Journal Website:http://www.aoac.org/
Year of Origin:1992
Publisher:AOAC International
Number of Articles Per Year:212
Publishing Cycle:Bimonthly
OA or Not:Not
Journal of AOAC INTERNATIONAL ( IF 2.028 ) Pub Date: 2022-07-23 , DOI:
10.1186/s41181-022-00171-2
Myocardial perfusion imaging (MPI) is one of the most commonly performed investigations in nuclear medicine procedures. Due to the longer half-life of the emerging positron emitter copper-64 and its availability from low energy cyclotron, together with its well-known coordination chemistry, we have synthesized 64Cu-labeled NOTA- and 64Cu-NOTAM-rhodamine conjugates as potential cardiac imaging agents using PET. 64Cu-NOTA- and 64Cu-NOTAM-rhodamine conjugates were synthesized using a traightforward and one-step simple reaction. Radiochemical yields were greater than 97% (decay corrected), with a total synthesis time of less than 25 min. Radiochemical purities were always greater than 98% as assessed by TLC and HPLC. These synthetic approaches hold considerable promise as a simple method for 64Cu-rhodamine conjugates synthesis, with high radiochemical yield and purity. Biodistribution studies in normal Fischer rats at 60 min post-injection, demonstrated significant heart uptake and a good biodistribution profile for both the radioconjugates. However, the 64Cu-NOTAM-rhodamine conjugate has shown more heart uptake (~ 10% ID/g) over the 64Cu-NOTA-rhodamine conjugate (5.6% ID/g). These results demonstrate that these radioconjugates may be useful probes for the PET evaluation of MPI.
Journal of AOAC INTERNATIONAL ( IF 2.028 ) Pub Date: 2022-07-19 , DOI:
10.1186/s41181-022-00170-3
Radionuclide therapy (RNT) has become a very important treatment modality for cancer nowadays. Comparing with other cancer treatment options, sufficient efficacy could be achieved in RNT with lower toxicity. β− emitters are frequently used in RNT due to the long tissue penetration depth of the β− particles. The dysprosium-166/holmium-166 (166Dy/166Ho) in vivo generator shows great potential for treating large malignancies due to the long half-life time of the mother nuclide 166Dy and the emission of high energy β− from the daughter nuclide 166Ho. However, the internal conversion occurring after β− decay from 166Dy to 166Ho could cause the release of about 72% of 166Ho when 166Dy is bound to conventional chelators. The aim of this study is to develop a nanoparticle based carrier for 166Dy/166Ho in vivo generator such that the loss of the daughter nuclide 166Ho induced by internal conversion is prevented. To achieve this goal, we radiolabelled platinum-gold bimetallic nanoparticles (PtAuNPs) and core–shell structured gold nanoparticles (AuNPs) with 166Dy and studied the retention of both 166Dy and 166Ho under various conditions. The 166Dy was co-reduced with gold and platinum precursor to form the 166DyAu@AuNPs and 166DyPtAuNPs. The 166Dy radiolabelling efficiency was determined to be 60% and 70% for the two types of nanoparticles respectively. The retention of 166Dy and 166Ho were tested in MiliQ water or 2.5 mM DTPA for a period of 72 h. In both cases, more than 90% of both 166Dy and 166Ho was retained. The results show that the incorporation of 166Dy in AuNPs can prevent the escape of 166Ho released due to internal conversion. We developed a chelator-free radiolabelling method for 166Dy with good radiolabelling efficiency and very high stability and retention of the daughter nuclide 166Ho. The results from this study indicate that to avoid the loss of the daughter radionuclides by internal conversion, carriers composed of electron-rich materials should be used.
Journal of AOAC INTERNATIONAL ( IF 2.028 ) Pub Date: 2022-04-06 , DOI:
10.1186/s41181-022-00160-5
Prosthetic approach for the radiolabeling of biologics with fluorine-18 is a robust strategy and has been employed for many years. It requires fast, biocompatible and selective reactions suited to these fragile molecules. Michael addition of a nucleophilic thiol moiety on α,β-unsaturated carbonyl entities is an interesting compromise between simplicity of preparation of the prosthetic reagent and control of the selectivity of the addition. The α,β-unsaturated carbonyl entity of the biologic can easily be generated by addition of a maleimide function using adequate heterobifunctional linkers or generated by selective modification of a cysteine residue leading to a dehydroalanine moiety. We report here the design, synthesis and radiosynthesis of a new fluoropyridine-based thiol [18F]FPySH and its conjugation via Michael addition on model dehydroalanine- or maleimide-containing biologics. The preparation of cold reference and labeling precursor of [18F]FPySH was achieved and its radiosynthesis was fully automated, enabling production of the thiol prosthetic group with a 7 ± 2.1% radiochemical yield after two steps. The conjugation of [18F]FPySH to two model Dha-containing molecules was then carried out in reducing conditions, yielding the corresponding adducts in 30–45 min reaction time. Furthermore, [18F]FPySH was employed to radiolabel the maleimide-modified c(RGDfK) peptide, affording the radiofluorinated analogue in 15 min. We have developed an original [18F]-labeled thiol for site-selective conjugation and radiolabeling of Dha or maleimide-containing biomolecules of interest. Labeling of three model compounds was successfully carried out and gave the expected radiofluorinated adducts in less than 45 min, thus compatible with fluorine-18 half-life.
Journal of AOAC INTERNATIONAL ( IF 2.028 ) Pub Date: 2023-01-30 , DOI:
10.1186/s41181-023-00189-0
The molecular chaperone, Hsp90, is a key player in the protein quality control system that maintains homeostasis under cellular stress conditions. It is a homodimer with ATP-dependent activity, and is a prominent member of the chaperone machinery that stabilizes, matures and (re)folds an extensive list of client proteins. Hsp90 occurs as four isoforms, cytosolic Hsp90α and Hsp90β, mitochondrial TRAP1 and Grp94 present in the endoplasmic reticulum. An aberrant role of Hsp90 has been attributed to several cancers and neurodegenerative disorders. Consequently, Hsp90 has emerged as an attractive therapeutic target. However, pan-Hsp90 inhibition often leads to detrimental dose-limiting toxicities. Novel strategies for Hsp90-targeted therapy intend to avoid this by using isoform-specific Hsp90 inhibition. In this respect, the radiosynthesis of carbon-11 labeled SNX-ab was developed and [11C]SNX-ab was evaluated as a Hsp90α,β isoform-selective PET probe, which could potentially allow to quantify in vivo Hsp90α,β expression. [11C]SNX-ab was synthesized with excellent radiochemical yields of 45% and high radiochemical purity (> 98%). In vitro autoradiography studies on tissue slices of healthy mouse brain, mouse B16.F10 melanoma and U87 glioblastoma using homologous (SNX-ab, SNX-0723) and heterologous (Onalespib and PU-H71) Hsp90 inhibitors demonstrated only limited reduction of tracer binding, indicating that the binding of [11C]SNX-ab was not fully Hsp90-specific. Similarly, [11C]SNX-ab binding to U87 cells was not efficiently inhibited by Hsp90 inhibitors. Ex vivo biodistribution studies in healthy mice revealed limited brain exposure of [11C]SNX-ab and predominantly hepatobiliary clearance, which was confirmed by in vivo full-body dynamic µPET studies. Our results suggest that [11C]SNX-ab is not an ideal probe for in vivo visualization and quantification of Hsp90α/β expression levels in tumour and brain. Future research in the development of next-generation Hsp90 isoform-selective PET tracers is warranted to dissect the role played by each isoform towards disease pathology and support the development of subtype-specific Hsp90 therapeutics.
Journal of AOAC INTERNATIONAL ( IF 2.028 ) Pub Date: 2023-06-14 , DOI:
10.1186/s41181-023-00198-z
Ketones are increasingly recognized as an important and possibly oxygen sparing source of energy in vital organs such as the heart, the brain and the kidneys. Drug treatments, dietary regimens and oral ketone drinks designed to deliver ketones for organ and tissue energy production have therefore gained popularity. However, whether ingested ketones are taken up by various extra-cerebral tissues and to what extent is still largely unexplored. It was therefore the aim of this study to use positron emission tomography (PET) to explore the whole body dosimetry, biodistribution and kinetics of the ketone tracer (R)-[1-11C]β-hydroxybutyrate ([11C]OHB). Six healthy subjects (3 women and 3 men) underwent dynamic PET studies after both intravenous (90 min) and oral (120 min) administration of [11C]OHB. Dosimetry estimates of [11C]OHB was calculated using OLINDA/EXM software, biodistribution was assessed visually and [11C]OHB tissue kinetics were obtained using an arterial input function and tissue time-activity curves. Radiation dosimetry yielded effective doses of 3.28 $$\upmu$$ Sv/MBq (intravenous administration) and 12.51 $$\upmu$$ Sv/MBq (oral administration). Intravenous administration of [11C]OHB resulted in avid radiotracer uptake in the heart, liver, and kidneys, whereas lesser uptake was observed in the salivary glands, pancreas, skeletal muscle and red marrow. Only minimal uptake was noted in the brain. Oral ingestion of the tracer resulted in rapid radiotracer appearance in the blood and radiotracer uptake in the heart, liver and kidneys. In general, [11C]OHB tissue kinetics after intravenous administration were best described by a reversible 2-tissue compartmental model. The PET radiotracer [11C]OHB shows promising potential in providing imaging data on ketone uptake in various physiologically relevant tissues. As a result, it may serve as a safe and non-invasive imaging tool for exploring ketone metabolism in organs and tissues of both patients and healthy individuals. Trial registration Clinical trials, NCT0523812, Registered February 10th 2022, https://clinicaltrials.gov/ct2/show/NCT05232812?cond=NCT05232812&draw=2&rank=1 .
Journal of AOAC INTERNATIONAL ( IF 2.028 ) Pub Date: 2023-04-24 , DOI:
10.1186/s41181-023-00194-3
CD70-CD27 is a costimulatory ligand-receptor pair in the tumor necrosis factor receptor family. With only limited expression in normal tissues, CD70 is constitutively expressed in a variety of solid tumors and hematologic malignancies, facilitating immunosuppression through CD27 signaling in the tumor microenvironment by enhanced survival of regulatory T cells, induction of T cell apoptosis, and T cell exhaustion. Consequently, CD70 is an increasingly recognized target for developing antibody-based therapies, but its expression patterns vary among different tumor types in spatial distribution, magnitude of expression and percentage of positive cells. In that regard, individual confirmation of CD70 expression at screening and during treatment could enhance the successful implementation of anti-CD70 therapies. Here, we developed a gallium-68 (68Ga) radiolabeled single-domain antibody-fragment targeting CD70 for in vivo positron emission tomography (PET) imaging. An anti-CD70 VHH construct containing a C-direct-tag with a free thiol was developed to enable site-specific conjugation to a NOTA bifunctional chelator for 68Ga radiolabeling. [68Ga]Ga-NOTA-anti-CD70 VHH was obtained in good radiochemical yield of 30.4 ± 1.7% and high radiochemical purity (> 94%). The radiolabeled VHH showed excellent in vitro and in vivo stability. Specific binding of [68Ga]Ga-NOTA-anti-CD70 VHH was observed on CD70high 786-O cells, showing significantly higher cell-associated activity when compared to the blocking condition (p
中文翻译:
用于临床前肿瘤模型中 CD70 表达 PET 成像的位点特异性 68Ga 标记纳米体
CD70-CD27 是肿瘤坏死因子受体家族中的共刺激配体-受体对。CD70 在正常组织中的表达有限,在多种实体瘤和血液恶性肿瘤中组成型表达,通过增强调节性 T 细胞的存活、诱导 T 细胞凋亡和 T 细胞耗竭,通过肿瘤微环境中的 CD27 信号传导促进免疫抑制。因此,CD70 越来越成为开发基于抗体的疗法的公认目标,但其表达模式在空间分布、表达量级和阳性细胞百分比等不同肿瘤类型之间存在差异。在这方面,在筛选和治疗期间对 CD70 表达进行个体确认可以提高抗 CD70 疗法的成功实施。这里,我们开发了一种靶向 CD70 的镓 68 (68Ga) 放射性标记单域抗体片段,用于体内正电子发射断层扫描 (PET) 成像。开发了一种抗 CD70 VHH 构建体,该构建体包含带有游离硫醇的 C-直接标签,以实现与用于 68Ga 放射性标记的 NOTA 双功能螯合剂的位点特异性结合。[68Ga]Ga-NOTA-anti-CD70 VHH 以 30.4 ± 1.7% 的良好放射化学产率和高放射化学纯度 (> 94%) 获得。放射性标记的 VHH 在体外和体内表现出优异的稳定性。在 CD70high 786-O 细胞上观察到 [68Ga]Ga-NOTA-anti-CD70 VHH 的特异性结合,与阻断条件 (p < 0.0001) 和 CD70low NCl-H1975 细胞 (p < 0.0001)。PET 成像显示特异性放射性示踪剂在表达 CD70 的人肿瘤异种移植物中积累,这被事先注射未标记的抗 CD70 VHH 有效阻断 (p = 0.0029)。此外,与 CD70low 肿瘤相比,CD70high 肿瘤中放射性示踪剂的摄取显着更高 (p < 0.0001)。使用放射自显影在肿瘤中的放射性分布在空间上与 CD70 表达的免疫组织化学分析相匹配。[68Ga]Ga-NOTA-anti-CD70 VHH 在人类癌症异种移植物中显示出出色的 CD70 体内靶向性。使用这种放射免疫偶联物的 PET 成像有望作为一种非侵入性方法来识别和纵向随访将从抗 CD70 疗法中获益最多的患者。0001)。使用放射自显影在肿瘤中的放射性分布在空间上与 CD70 表达的免疫组织化学分析相匹配。[68Ga]Ga-NOTA-anti-CD70 VHH 在人类癌症异种移植物中显示出出色的 CD70 体内靶向性。使用这种放射免疫偶联物的 PET 成像有望作为一种非侵入性方法来识别和纵向随访将从抗 CD70 疗法中获益最多的患者。0001)。使用放射自显影在肿瘤中的放射性分布在空间上与 CD70 表达的免疫组织化学分析相匹配。[68Ga]Ga-NOTA-anti-CD70 VHH 在人类癌症异种移植物中显示出出色的 CD70 体内靶向性。使用这种放射免疫偶联物的 PET 成像有望作为一种非侵入性方法来识别和纵向随访将从抗 CD70 疗法中获益最多的患者。
Journal of AOAC INTERNATIONAL ( IF 2.028 ) Pub Date: 2023-05-05 , DOI:
10.1186/s41181-023-00195-2
The radionuclide Ga-68 is commonly used in nuclear medicine, specifically in positron emission tomography (PET). Recently, the interest in producing Ga-68 by cyclotron irradiation of [68Zn]Zn nitrate liquid targets is increasing. However, current purification methods of Ga-68 from the target solution consist of multi-step procedures, thus, leading to a significant loss of activity through natural decay. Additionally, several processing steps are needed to recycle the costly, enriched target material. To eventually allow switching from batch to continuous production, conventional batch extraction and membrane-based microfluidic extraction were compared. In both approaches, Ga-68 was extracted using N-benzoyl-N-phenylhydroxylamine in chloroform as the organic extracting phase. Extraction efficiencies of up to 99.5% ± 0.6% were achieved within 10 min, using the batch approach. Back-extraction of Ga-68 into 2 M HCl was accomplished within 1 min with efficiencies of up to 94.5% ± 0.6%. Membrane-based microfluidic extraction achieved 99.2% ± 0.3% extraction efficiency and 95.8% ± 0.8% back-extraction efficiency into 6 M HCl. When executed on a solution irradiated with a 13 MeV cyclotron at TRIUMF, Canada, comparable efficiencies of 97.0% ± 0.4% were achieved. Zn contamination in the back-extracted Ga-68 solution was found to be below 3 ppm. Microfluidic solvent extraction is a promising method in the production of Ga-68 achieving high efficiencies in a short amount of time, potentially allowing for direct target recycling.
Journal of AOAC INTERNATIONAL ( IF 2.028 ) Pub Date: 2022-09-05 , DOI:
10.1186/s41181-022-00176-x
To the editor,[18F]SiTATE, a SiFAlin tagged [Tyr3]-octreotate (TATE) PET (positron emission tomography) tracer for imaging of somatostatin receptor (SSTR) overexpressing malignancies such as neuroendocrine tumors (NET) (Niedermoser et al. 2015), has gained much interest as an alternative to [68Ga]Ga-DOTA-TATE or [68Ga]Ga-DOTA-TOC which are the current gold standard PET tracers for NET diagnostics to date (Boy et al. 2018). The interest in [18F]SiTATE as an 18F-labeled alternative to 68Ga tracers can be attributed to considerable advantages of the 18F radioisotope in comparison to 68Ga. The physical properties of fluorine-18 (half-life of 110 min and Emax 635 keV) account for images of higher resolution, and patient logistics in clinical routine is greatly facilitated via large 18F batch production. Moreover, the synthesis of [18F]SiTATE is more cost efficient per batch and omits the acquisition of high cost GMP compliant 68Ge/68Ga generator systems. Production reliability of [18F]SiTATE is very high and independent of 68Ge/68Ga generator supply and delivery shortages. The synthesis of [18F]SiTATE is straight forward (Lindner et al. 2020b) and was established as an automated and GMP (good manufacturing practice) compliant process (Lindner et al. 2020a). Most importantly, [18F]SiTATE has shown favorable imaging characteristics as evidenced in a first comparative study in humans with 13 patients with NETs who received [18F]SiTATE as well as [68Ga]Ga-DOTA-TOC PET/CT scans (Ilhan et al. 2020).To further illustrate the potential of [18F]SiTATE, another representative clinical case of a back-to-back examination of [18F]SiTATE and [68Ga]Ga-DOTA-TOC PET/CT is given here and reveals high and comparable tracer accumulation of both tracers in most metastases. Some particularly small lesions exhibit high uptake of [18F]SiTATE and only moderate uptake of [68Ga]Ga-DOTA-TOC and vice versa. This is most likely to be a result of different receptor subtype densities on different lesions which of course influences the receptor-mediated uptake of the respective radioligand. Overall, more lesions were detected in the [18F]SiTATE PET, which were not visible in the [68Ga]Ga-DOTA-TOC PET (Fig. 1). Future clinical studies are currently underway to unveil further differences in the distribution pattern and evaluate both tracers in direct comparison. For these studies, the affinity profiles of the tracers have a high importance and corresponding data are essential to better understand and interpret clinical observations. For that reason, we investigated the SSTR subtype selectivity of SiTATE. We determined the receptor subtype-specific IC50 values in competition experiments using membranes of SSTR subtype-expressing cells and [125I]I-(Leu8, d-Trp22, Tyr25)-SST-28 as the radiolabeled competitor (Fig. 2). SiTATE turned out to be highly selective for the SSTR subtype 2 (1.0 nM) with only minor affinity to the SSTR3 and SSTR4 (712 nM and 364 nM) and nearly no affinity to the SSTR subtype 1 and 5 (> 10.000 nM and > 1.000 nM) (Table 1).Fig. 1Maximum intensity projection (MIP) of [68Ga]Ga-DOTA-TOC (a) and [18F]SiTATE (b) PET of a 64-year-old male patient with Ileum NET (G1). The patient received Sandostatin LAR therapy between both PET scans (377 days between first and second scan), but the disease was considered stable. Blue arrows indicate comparably increased uptake of [18F]SiTATE compared to [68Ga]Ga-DOTA-TOC or vice versa. Green arrows indicate some of the lesions, which were detected in the [18F]SiTATE PET, but not in the [68Ga]Ga-DOTA-TOC PETFull size imageFig. 2Competition experiments using [125I]I-(Leu8, d-Trp22, Tyr25)-somatostatin 28 as radioligand with increasing concentrations of SiTATE on human sst1-5 membrane preparationsFull size imageTable 1 Affinity profiles (IC50 values) for human sst1–sst5 receptors of a series of common somatostatin analogues (Reubi et al. 2000), having been determined by receptor autoradiography on sectioned cell pellets, and SiTATE, having been determined by competitive displacement assays on cell membranesFull size tableThe latter distinguishes SiTATE from Ga-DOTA-TOC, which has a moderate affinity towards the SSTR subtype 5 (Reubi et al. 2000). [18F]SiTATE as well as [68Ga]Ga-DOTA-TOC thus almost exclusively bind and by this visualize SSTR2-positive lesions although it has to be kept in mind that the particular receptor subtype affinity values are not directly comparable as SiTATE and Ga-DOTA-[Tyr3]-octreotate were evaluated using different in vitro assay systems. SSTR1 and 2 are the most abundant subtypes in the human body followed by SSTR5, 4 and 3 as the least abundant subtype (Boy et al. 2011). Comparing the relative subtype distribution in various tissues, SSTR2 is predominantly expressed in cerebellum, spleen, salivary gland and bone marrow, sst5 in pituitary, adrenals, ovary and pancreas and sst3 and 4 in testis (Boy et al. 2011). These results are important with respect to visualization of GEP (gastroenteropancreatic)-NET heterogeneities due to regional variations in different lesions or dynamic changes after therapy or during progression. The SSTR subtype selectivity should also be considered for further applications such as [18F]SiTATE PET/CT investigations of other malignancies than GEP-NETs. For example, [18F]SiTATE was successfully applied for PET imaging of meningioma (Unterrainer et al. 2021). SSTR2 was shown to be predominantly expressed in the majority of tested neuroblastomas, meningiomas, medulloblastomas, breast carcinomas, lymphomas, renal cell carcinomas, paragangliomas, small cell lung carcinomas and hepatocellular carcinomas (Reubi et al. 2001); however, some tumor types such as sarcomas, prostate cancers and inactive pituitary adenomas preferentially express other subtypes (Reubi et al. 2001).
In conclusion, we report the excellent SSTR subtype selectivity of SiTATE towards the SSTR subtype 2. Selectivity data have high relevance for PET data interpretation and warrant further clinical utilization of [18F]SiTATE PET. Affinity profile for human sst1-sst5 receptors has been determined by competitive displacement assays on cell membranes (Additional file 1).All data generated or analyzed during this study are included in this published article [and its supplementary information file (supplementary file, Description of in vitro assay, The supplementary file describes the measurement of the in vitro binding affinities)].DOTA:
2,2′,2′′,2′′′-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetic acid
GMP:
Good manufacturing practice
NET:
Neuroendocrine tumors
SSTR:
Somatostatin receptor
TOC:
[Tyr3]-octreotide
TATE:
[Tyr3]-octreotate
Boy C, Heusner TA, Poeppel TD, Redmann-Bischofs A, Unger N, Jentzen W, Brandau W, Mann K, Antoch G, Bockisch A, Petersenn S. 68Ga-DOTATOC PET/CT and somatostatin receptor (sst1–sst5) expression in normal human tissue: correlation of sst2 mRNA and SUVmax. Eur J Nucl Med Mol Imaging. 2011;38:1224–36.CAS Article Google Scholar Boy C, Poeppel T, Kotzerke J, Krause BJ, Amthauer H, Baum RP, Buchmann I, Ezziddin S, Führer D, Gabriel M, Kuwert T, Lahner H, Lauenstein T, Maecke HR, Nagarajah J, Rösch F, Scheidhauer K, Schmidt M, Walter MA, Bockisch A. Somatostatinrezeptor PET/CT. Nuklearmedizin. 2018;57:4–17.CAS Article Google Scholar Ilhan H, Lindner S, Todica A, Cyran CC, Tiling R, Auernhammer CJ, Spitzweg C, Boeck S, Unterrainer M, Gildehaus FJ, Böning G, Jurkschat K, Wängler C, Wängler B, Schirrmacher R, Bartenstein P. Biodistribution and first clinical results of 18F-SiFAlin-TATE PET: a novel 18F-labeled somatostatin analog for imaging of neuroendocrine tumors. Eur J Nucl Med Mol Imaging. 2020;47:870–80.CAS Article Google Scholar Lindner S, Simmet M, Gildehaus FJ, Jurkschat K, Wängler C, Wängler B, Bartenstein P, Schirrmacher R, Ilhan H. Automated production of [18F]SiTATE on a Scintomics GRP™ platform for PET/CT imaging of neuroendocrine tumors. Nucl Med Biol. 2020a;88–89:86–95.Article Google Scholar Lindner S, Wängler C, Bailey JJ, Jurkschat K, Bartenstein P, Wängler B, Schirrmacher R. Radiosynthesis of [18F]SiFAlin-TATE for clinical neuroendocrine tumor positron emission tomography. Nat Protoc. 2020b;15:3827–43.CAS Article Google Scholar Niedermoser S, Chin J, Wängler C, Kostikov A, Bernard-Gauthier V, Vogler N, Soucy J-P, McEwan AJ, Schirrmacher R, Wängler B. In Vivo Evaluation of 18F-SiFAlin–Modified TATE: A Potential Challenge for 68Ga-DOTATATE, the Clinical Gold Standard for Somatostatin Receptor Imaging with PET. J Nucl Med. 2015;56:1100–5.CAS Article Google Scholar Reubi JC, Schär J-C, Waser B, Wenger S, Heppeler A, Schmitt JS, Mäcke HR. Affinity profiles for human somatostatin receptor subtypes SST1–SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use. Eur J Nucl Med. 2000;27:273–82.CAS Article Google Scholar Reubi J, Waser B, Schaer J-C, Laissue JA. Somatostatin receptor sst1–sst5 expression in normal and neoplastic human tissues using receptor autoradiography with subtype-selective ligands. Eur J Nucl Med. 2001;28:836–46.CAS Article Google Scholar Unterrainer M, Lindner S, Beyer L, Gildehaus FJ, Todica A, Mittlmeier LM, Jurkschat K, Wängler C, Wängler B, Schirrmacher R, Tonn JC, Albert NL, Bartenstein P, Ilhan H. PET Imaging of Meningioma Using the Novel SSTR-Targeting Peptide 18F-SiTATE. Clin Nucl Med. 2021;46:667–8.Article Google Scholar Download referencesNot applicable.Not applicable.Authors and AffiliationsBiomedical Chemistry, Clinic of Radiology and Nuclear Medicine, Medical Faculty Mannheim of Heidelberg University, Mannheim, GermanyCarmen WänglerDepartment of Nuclear Medicine, University Hospital of Munich, LMU Munich, Munich, GermanyLeonie Beyer, Peter Bartenstein & Simon LindnerMolecular Imaging and Radiochemistry, Department of Clinical Radiology and Nuclear Medicine, Medical Faculty Mannheim of Heidelberg University, Mannheim, GermanyBjörn WänglerDepartment of Oncology, Cross Cancer Institute, University of Alberta, Edmonton, AB, CanadaRalf SchirrmacherAuthorsCarmen WänglerView author publicationsYou can also search for this author in PubMed Google ScholarLeonie BeyerView author publicationsYou can also search for this author in PubMed Google ScholarPeter BartensteinView author publicationsYou can also search for this author in PubMed Google ScholarBjörn WänglerView author publicationsYou can also search for this author in PubMed Google ScholarRalf SchirrmacherView author publicationsYou can also search for this author in PubMed Google ScholarSimon LindnerView author publicationsYou can also search for this author in PubMed Google ScholarContributionsCW, BW, RS and SL wrote the manuscript. SL performed the in vitro testing. PB and LB were responsible for the clinical application of [18F]SiTATE. All authors were responsible for editing the manuscript. All authors read and approved the final manuscript.Corresponding authorCorrespondence to Ralf Schirrmacher.Ethical approval and consent to participate
All procedures performed in this study were in accordance with the ethical standards of the institutional research committee (Ethics Committee of the LMU Medical Faculty) and with the 1964 Helsinki Declaration and its later amendments. Animal ethics: Not applicable.
Consent for publication
Written informed consent for publication was obtained.
Competing interests
None of the authors listed above declares to have any conflict of interests.Publisher's NoteSpringer Nature remains neutral with regard to jurisdictional claims in published maps and institutional affiliations.
Additional file 1. Description of the applied assay, a competitive displacement assay on cell membranes.Open Access This article is licensed under a Creative Commons Attribution 4.0 International License, which permits use, sharing, adaptation, distribution and reproduction in any medium or format, as long as you give appropriate credit to the original author(s) and the source, provide a link to the Creative Commons licence, and indicate if changes were made. The images or other third party material in this article are included in the article's Creative Commons licence, unless indicated otherwise in a credit line to the material. If material is not included in the article's Creative Commons licence and your intended use is not permitted by statutory regulation or exceeds the permitted use, you will need to obtain permission directly from the copyright holder. To view a copy of this licence, visit http://creativecommons.org/licenses/by/4.0/.
Reprints and PermissionsCite this articleWängler, C., Beyer, L., Bartenstein, P. et al. Favorable SSTR subtype selectivity of SiTATE: new momentum for clinical [18F]SiTATE PET. EJNMMI radiopharm. chem. 7, 22 (2022). https://doi.org/10.1186/s41181-022-00176-xDownload citationReceived: 02 August 2022Accepted: 29 August 2022Published: 05 September 2022DOI: https://doi.org/10.1186/s41181-022-00176-xShare this articleAnyone you share the following link with will be able to read this content:Get shareable linkSorry, a shareable link is not currently available for this article.Copy to clipboard Provided by the Springer Nature SharedIt content-sharing initiative
Journal of AOAC INTERNATIONAL ( IF 2.028 ) Pub Date: 2022-07-19 , DOI:
10.1186/s41181-022-00169-w
The efficient management of hospital radiopharmacy is very important for a good workflow in nuclear medicine and essential to ensure the correct traceability of the radiopharmaceuticals administered to patients. In the hospital radiopharmacy of our nuclear medicine department, it was developed and implemented a radiopharmacy information system (Radiolab). From its implementation, important additional functionalities have been added to this software application, according to our requirements and according as well to some of the specific requirements proposed in a recently published consensual tool for validating radiopharmacy software. After more than ten years from the implementation of this software application, it has been analysed its contribution to our hospital radiopharmacy and nuclear medicine department. As a result, this radiopharmacy information system provides comprehensive management of our hospital radiopharmacy in an efficient way, and reliable traceability of every dose of radiopharmaceutical administered in our nuclear medicine department.
Journal of AOAC INTERNATIONAL ( IF 2.028 ) Pub Date: 2022-06-13 , DOI:
10.1186/s41181-022-00166-z
This review presents the results of a survey conducted by the International Atomic Energy Agency on cyclotrons and related infrastructure used for radionuclide and radiopharmaceutical production which are supporting PET imaging applications in Latin America and the Caribbean region.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
医学4区 | CHEMISTRY, ANALYTICAL 分析化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
9.40 | 72 | Science Citation Index Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- https://mc.manuscriptcentral.com/aoac_jaoac